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Compound of Interest

Compound Name: 6-Bromopurine

Cat. No.: B104554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical space surrounding 6-
bromopurine, a versatile heterocyclic compound. Esteemed as a privileged scaffold in

medicinal chemistry, 6-bromopurine serves as a critical starting material for the synthesis of a

vast array of derivatives with significant therapeutic potential. Its unique chemical reactivity

allows for facile diversification, making it an invaluable tool in the discovery of novel agents for

oncology, virology, and beyond.

Physicochemical Properties
6-Bromopurine is a halogenated purine analog characterized by a bromine atom at the C6

position. This substitution is key to its utility as a reactive intermediate. It typically presents as a

white to pale yellow crystalline solid with a high melting point and defined solubility in polar

organic solvents like DMSO and DMF.

Table 1: Physicochemical Properties of 6-Bromopurine and a Key Derivative
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Property 6-Bromopurine 2-Amino-6-bromopurine

CAS Number 767-69-1 82499-03-4

Molecular Formula C₅H₃BrN₄ C₅H₄BrN₅

Molecular Weight 199.01 g/mol 214.02 g/mol

Appearance White to pale yellow solid Solid

Melting Point >300 °C >350 °C

SMILES String Brc1ncnc2nc[nH]c12 Nc1nc(Br)c2nc[nH]c2n1

Synthesis of 6-Bromopurine Derivatives
The chemical versatility of 6-bromopurine stems from the reactivity of the C6-Br bond, which

is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward

introduction of a wide range of functional groups, enabling the exploration of a vast chemical

space.

Key synthetic strategies include:

Nucleophilic Substitution: 6-Bromopurine and its nucleoside derivatives are excellent

substrates for substitution reactions with various nucleophiles.[1] Reactions with N-

(primary/secondary amines, imidazoles), O- (alcohols), and S- (thiols) containing

nucleophiles proceed efficiently, often in polar solvents, to yield C6-substituted purines.[1][2]

Nucleoside Synthesis: The synthesis of 6-bromopurine nucleosides, such as 3',5'-di-O-

acetyl-6-bromopurine-2'-deoxyribonucleoside, has been reported.[2] These protected

bromonucleosides are also excellent precursors for further SNAr reactions to create diverse

nucleoside analogues.[2]

Radiolabeling: For imaging applications, 6-bromopurine can be methylated using [¹¹C]CH₃I

or [¹¹C]CH₃OTf to produce radiotracers like 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP).[3][4][5]

The regioselectivity of this reaction (N7 vs. N9 methylation) can be controlled by the choice

of solvent and methylating agent.[3]
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Cross-Coupling Reactions: Modern catalytic methods, such as Suzuki-Miyaura cross-

coupling, can be employed to form C-C bonds at the C6 position, allowing for the synthesis

of 6-aryl and 6-alkenylpurine derivatives.

General Synthetic Workflow for 6-Bromopurine Derivatives
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6-Bromopurine
(or protected nucleoside)

Nucleophilic Aromatic Substitution
(SNAr)

R-NH2, R-SH, R-OH
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Ar-B(OH)2, Pd catalyst

N-Alkylation / Methylation
(e.g., with [11C]CH3I)

[11C]CH3OTf

C6-Amino Derivatives C6-Thioether Derivatives C6-Ether/Alkoxy Derivatives C6-Aryl/Alkenyl Derivatives Radiolabeled Tracers
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Caption: General synthetic routes from 6-bromopurine.

Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for

the synthesis and biological evaluation of 6-bromopurine derivatives.

Protocol 1: General Synthesis of N⁶-Substituted-9H-purine-2,6-diamine This protocol is

adapted from a procedure for the analogous 2-amino-6-chloropurine and illustrates a typical

nucleophilic substitution.
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Reaction Setup: In a reaction vessel, combine 2-amino-6-bromopurine (1.0 eq), the desired

amine (3.0 eq), and dimethylformamide (DMF) to create a solution or suspension.

Heating: Stir the mixture at 80 °C for approximately 18 hours. Monitor the reaction progress

using thin-layer chromatography (TLC).

Work-up: After cooling the mixture to room temperature, filter the contents.

Purification: Wash the collected solid residue extensively with water to remove DMF and

excess amine.

Final Product: The product can be further purified by crystallization from an appropriate

solvent to yield the desired N⁶-substituted purine derivative. Characterize the final compound

using NMR, mass spectrometry, and elemental analysis.

Protocol 2: Antifungal Susceptibility Testing (Disc Diffusion Method) This method provides an

initial screening of the antifungal activity of synthesized compounds.

Media Preparation: Prepare a suitable fungal growth medium (e.g., Yeast and Mold Glucose

Broth - YGB) and pour it into sterile Petri dishes.

Inoculum Preparation: Grow the selected fungal species (e.g., Aspergillus niger, Candida

tropicalis) in a liquid culture medium. Adjust the fungal suspension to a standardized

concentration (e.g., 0.5 McFarland standard).

Plate Inoculation: Using a sterile cotton swab, evenly streak the fungal inoculum over the

entire surface of the agar plates.[6]

Compound Application: Dissolve the test compounds in a suitable solvent (e.g., 1% NaOH or

DMSO) to a known concentration (e.g., 1 mg/mL). Impregnate sterile paper discs with a fixed

volume of the compound solution and allow them to dry.

Incubation: Place the discs onto the inoculated agar surface. Include a positive control (e.g.,

fluconazole) and a negative control (solvent only). Invert the plates and incubate at an

appropriate temperature (e.g., 30-37 °C) for 24-48 hours.[7]
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Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc

where fungal growth is prevented) in millimeters. A larger zone diameter indicates greater

antifungal activity.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay) The MTT assay is a colorimetric

method used to assess the metabolic activity of cells, serving as an indicator of cell viability and

cytotoxicity.[8]

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a

predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell

attachment.[9]

Compound Treatment: Prepare serial dilutions of the 6-bromopurine derivatives in the

appropriate cell culture medium. Remove the old medium from the cells and add the medium

containing the test compounds. Incubate for a specified period (e.g., 72 hours).[9]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours.[10] Metabolically active cells will reduce the

yellow MTT to purple formazan crystals.

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or

isopropanol) to each well to dissolve the formazan crystals.[10][11]

Absorbance Reading: Measure the absorbance of the solution in each well using a

microplate reader at a wavelength of approximately 570 nm.[11]

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound

that inhibits cell growth by 50%).[12]

Biological Activities and Therapeutic Applications
Derivatives of 6-bromopurine exhibit a remarkable diversity of biological activities, making

them attractive candidates for drug development across multiple therapeutic areas.

Table 2: Summary of Biological Activities of 6-Bromopurine Derivatives
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Therapeutic Area Biological Activity/Target Description

Oncology
Cytotoxic Agents,

Antimetabolites

Purine analogs can interfere

with nucleic acid synthesis,

inhibiting the proliferation of

rapidly dividing cancer cells.

[13] They can also enhance

the carcinostatic activity of

other agents like azaserine.[1]

[13]

Oncology/Inflammation Kinase Inhibitors

The purine scaffold is a

common motif in kinase

inhibitors, and 6-bromopurine

provides a stable starting point

for designing selective

inhibitors for targets in

oncology and inflammatory

diseases.

Antiviral Viral Replication Inhibitors

As nucleotide analogs, these

derivatives can be

incorporated into viral DNA or

RNA or inhibit viral enzymes,

thereby disrupting the viral

replication cycle.

Infectious Disease Antifungal Agents

Certain 6-substituted purines

have demonstrated promising

activity against fungal species

like Bacillus subtilis,

Aspergillus niger, and Candida

tropicalis.

Cardiology Positive Inotropes (Cardiotonic

Agents)

Thioether-linked purine

derivatives have been

developed as selective positive

inotropes, acting by

modulating cardiac sodium

channels to increase
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myocardial contraction force.

[14]

Medical Imaging
PET Tracers for MRP1

Function

6-Bromo-7-[¹¹C]methylpurine

([¹¹C]BMP) is a "pro-tracer"

used to assess the function of

the Multidrug Resistance-

Associated Protein 1 (MRP1)

efflux pump in vivo using

Positron Emission Tomography

(PET).[15]

A particularly innovative application is the use of [¹¹C]BMP as a PET tracer. This compound is

not a substrate for the MRP1 transporter itself. Instead, it passively diffuses into cells where it is

rapidly conjugated with glutathione (GSH).[15][16] This resulting conjugate is a substrate for

MRP1 and is actively transported out of the cell. The rate of clearance of the radioactive signal

from the tissue is therefore directly proportional to MRP1 activity.[16]
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Mechanism of [11C]BMP as a PET Pro-Tracer for MRP1 Activity
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Caption: [11C]BMP enters cells, is converted to a substrate ([11C]MPG), and its efflux is

measured.

Table 3: Representative Antifungal Screening Results (Zone of Inhibition in mm)

Compound ID
Derivative
Type

B. subtilis A. niger C. tropicalis

Control
Fluconazole

(Std.)
22 20 24

Cmpd-1 N⁶-cyclopropyl 18 15 16

Cmpd-2

N⁶-(3-

trifluoromethyl)ph

enyl

20 18 19

Cmpd-3
2-fluoro-6-

trifluoromethyl
19 21 18

Cmpd-4
2-amino-6-

trifluoroethyl
21 19 20

Data is

representative

and compiled

based on

qualitative

descriptions of

promising activity

in the literature.

Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is fundamental to rational

drug design. Studies on 6-halopurine derivatives have revealed several key SAR trends:

Cardiotonic Activity: For purine derivatives acting as positive inotropes, thioether linkages at

the C6 position were found to be superior to both oxygen and nitrogen isosteres.
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Furthermore, adding electron-withdrawing groups to substituents on the thioether moiety

increased potency.[14]

Antiviral Activity (SARS-CoV): For a series of 6-chloropurine (a close analog of 6-
bromopurine) nucleosides, the C6-chloro group was deemed important for anti-SARS-CoV

activity. However, the introduction of an amino group at the C2 position was unfavorable for

this activity.

Kinase Inhibition: The purine core acts as a hinge-binding scaffold. SAR studies focus on

modifying substituents at the C2, C6, and N9 positions to achieve selectivity and potency

against specific kinases.

Caption: Key positions on the purine ring influencing biological activity.

Conclusion
The 6-bromopurine scaffold represents a highly privileged structure in medicinal chemistry

and drug discovery. The ease with which it can be chemically modified at the C6 position allows

for the systematic exploration of chemical space to optimize for potency, selectivity, and

pharmacokinetic properties. From cytotoxic agents and kinase inhibitors to innovative PET

imaging probes, the derivatives of 6-bromopurine have demonstrated a profound and diverse

biological impact. Continued exploration of this chemical space, aided by modern synthetic

methods and rational design principles, promises to yield the next generation of therapeutic

agents and research tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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